molecular formula C7H13ClN2O2 B13582137 rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans

rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans

Cat. No.: B13582137
M. Wt: 192.64 g/mol
InChI Key: STKFMIGDKIUMKE-RIHPBJNCSA-N
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Description

Properties

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

(4aR,8aR)-1,4,4a,5,6,7,8,8a-octahydropyrido[4,3-d][1,3]oxazin-2-one;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c10-7-9-6-1-2-8-3-5(6)4-11-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6+;/m0./s1

InChI Key

STKFMIGDKIUMKE-RIHPBJNCSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@@H]1NC(=O)OC2.Cl

Canonical SMILES

C1CNCC2C1NC(=O)OC2.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

  • Construction of a pyrrolidine or piperidine intermediate bearing suitable functional groups.
  • Introduction of the oxazinone moiety through cyclization reactions involving amino and hydroxy functionalities.
  • Formation of the bicyclic system via intramolecular nucleophilic attack and ring closure.
  • Conversion to the hydrochloride salt by treatment with HCl in an appropriate solvent.

Representative Synthetic Route (Based on Patent WO2024188994A1 and Related Literature)

Step Reagents & Conditions Description Yield (%)
1 tert-butyl 3-oxopyrrolidine-1-carboxylate + methylmagnesium bromide (MeMgBr) in THF/diethyl ether at -10°C to RT, ZnCl2 and LiCl as additives Nucleophilic addition of MeMgBr to ketone to form tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate 83.8%
2 Treatment with 4 M HCl in 1,4-dioxane at 0°C to RT Deprotection and conversion to 3-methylpyrrolidin-3-ol hydrochloride intermediate ~90% (reported in literature)
3 Cyclization via intramolecular condensation with appropriate amino or aldehyde derivatives under acidic or basic catalysis Formation of the bicyclic pyrido[4,3-d]oxazin-2-one ring system Variable (70-85%)
4 Final salt formation with hydrochloric acid Conversion to hydrochloride salt of rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d]oxazin-2-one, trans Quantitative

Detailed Experimental Notes

  • The Grignard addition step (Step 1) is critical for installing the methyl substituent at the 3-position of the pyrrolidine ring, influencing stereochemistry.
  • Zinc chloride and lithium chloride are employed as Lewis acid additives to enhance the selectivity and yield of the Grignard reaction.
  • The deprotection and hydrochloride salt formation (Step 2) is performed under cold conditions to minimize side reactions and racemization.
  • Cyclization conditions vary depending on the precursor and desired stereochemistry but typically involve mild heating and controlled pH.
  • The final hydrochloride salt is isolated by precipitation or crystallization from suitable solvents.

Comparative Data Table of Key Preparation Parameters

Parameter Method A Method B Method C
Starting Material tert-butyl 3-oxopyrrolidine-1-carboxylate 3-methylpyrrolidin-3-ol Amino-aldehyde precursor
Key Reagents MeMgBr, ZnCl2, LiCl HCl in dioxane Acid catalyst (e.g., p-TsOH)
Temperature Range -10°C to RT 0°C to RT 50-80°C
Reaction Time 0.5 to 1 h 2 h 1 to 4 h
Yield (%) 83.8 ~90 70-85
Stereochemical Outcome racemic trans racemic trans racemic trans
Purification Extraction, chromatography Crystallization Recrystallization

Analytical and Research Results

  • Purity and Identity: Confirmed by NMR (1H, 13C), HPLC, and mass spectrometry.
  • Stereochemistry: Established by chiral HPLC and X-ray crystallography in select studies.
  • Stability: The hydrochloride salt form exhibits improved stability and solubility compared to the free base.
  • Scalability: The described methods have been demonstrated on scales from milligrams to kilograms with consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : rac-(4aR,8aR)-Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride
  • Molecular Formula : C₇H₁₃ClN₂O₂
  • Molecular Weight : 192.64 g/mol
  • CAS Number : 1807937-57-0 (rac-form), 1808623-84-8 (trans isomer)
  • Stereochemistry: Contains two stereocenters (4aR,8aR), forming a bicyclic framework with fused pyridine and oxazinone rings .
  • SMILES : Cl.O=C1NC2CCNCC2CO1 .

Structural Features :

  • The compound is a bicyclic lactam with a trans configuration, stabilized by hydrogen bonding in its crystalline form .
  • Its synthesis typically involves multi-step heterocyclic ring formation, with hydrochloric acid used for salt stabilization .

Comparison with Structurally Related Compounds

rac-(1S,4aS,8aS*)-4a-Hydroxy-2-methylperhydrospiro[isoquinoline-4,1′-cyclohexan]-2′-one

  • Molecular Formula: C₁₆H₂₅NO₂
  • Key Features: Spirocyclic structure combining isoquinoline and cyclohexanone moieties. Three stereocenters (C1, C4a, C8a), leading to eight possible enantiomers .
  • Synthesis : Produced via a double Mannich reaction followed by cyclization, avoiding multi-component byproducts .
  • Applications : Intermediate for antihistamine drugs .
  • Differentiation : Unlike the target compound, this spiro system lacks a lactam group and exhibits broader pharmacological relevance .

Cis-Isomer of Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one Hydrochloride

  • CAS : 1808623-84-8 (cis) vs. 1807937-57-0 (trans) .
  • Structural Comparison :
    • Identical molecular formula (C₇H₁₃ClN₂O₂) but differing in stereochemistry.
    • The cis isomer adopts a chair conformation with intramolecular hydrogen bonding, whereas the trans isomer forms linear chains in the crystal lattice .
  • Applications : Both isomers are used in medicinal chemistry, but the trans form is more commonly reported in recent catalogs .

Fluorinated Pyrano[3,2-d][1,3]dioxin Derivatives

  • Example: (4aR,6R,7R,8S,8aR)-8-(Ethoxymethoxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl trifluoromethanesulfonate .
  • Key Features: Contains a pyrano-dioxin core with fluorine substituents. Used as precursors for radiopharmaceuticals (e.g., [¹⁸F]FDM) .
  • Differentiation : Unlike the target compound, these derivatives are fluorinated and lack a pyridine ring, making them suitable for positron emission tomography (PET) imaging .

3-(Difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole Hydrochloride

  • Molecular Formula : C₆H₉ClF₂N₂O .
  • Key Features :
    • Bicyclic pyrrolo-oxazole system with difluoromethyl substitution.
    • Smaller molecular weight (192.64 vs. 241.74 for the target compound) .
  • Applications : Primarily used as a building block in asymmetric synthesis .

Octahydro-pyrido[1,2-a]pyrazine Derivatives

  • Examples: ((7S,9αS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)-methanol (C₉H₁₆N₂O) . ((7R,9αS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol (C₉H₁₆N₂O) .
  • Key Features :
    • Contain a pyridine-pyrazine fused ring system with hydroxylmethyl substituents.
    • Differ in stereochemistry at C7 (S vs. R) .
  • Differentiation: These compounds lack the oxazinone ring but share a similar bicyclic framework, highlighting the role of heteroatom placement in bioactivity .

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Stereocenters Key Functional Groups Applications
Target: rac-(4aR,8aR)-Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one HCl, trans C₇H₁₃ClN₂O₂ 192.64 2 (4aR,8aR) Lactam, pyridine-oxazinone Medicinal chemistry intermediate
rac-(1S,4aS,8aS*)-Spiro[isoquinoline-4,1′-cyclohexan]-2′-one C₁₆H₂₅NO₂ 263.38 3 Spirocyclic ketone, isoquinoline Antihistamine precursor
Cis-Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one HCl C₇H₁₃ClN₂O₂ 192.64 2 (cis) Lactam, pyridine-oxazinone Crystallography studies
Fluorinated pyrano-dioxin derivative C₁₆H₂₁F₃O₇S 414.39 5 Triflate, dioxin Radiopharmaceutical precursor
Pyrrolo-oxazole hydrochloride C₆H₉ClF₂N₂O 192.64 1 Pyrrolo-oxazole, difluoromethyl Asymmetric synthesis

Research Findings and Implications

  • Stereochemical Impact : The trans configuration of the target compound enhances crystallinity compared to its cis counterpart, improving stability in pharmaceutical formulations .
  • Pharmacological Potential: While the target compound lacks direct therapeutic data, analogs like the spirocyclic isoquinoline derivatives demonstrate antihistamine activity, suggesting unexplored bioactivity for the pyrido-oxazinone scaffold .
  • Synthetic Challenges : Fluorinated derivatives (e.g., Scheme 3 in ) require rigorous protection/deprotection strategies, unlike the simpler lactam formation in the target compound .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthetic optimization should employ a split-plot experimental design to systematically evaluate variables such as solvent polarity, temperature, and catalyst loading. For example, randomized block designs with split-split plots (as used in agricultural chemistry studies) can isolate confounding factors . Reaction monitoring via HPLC or LC-MS is critical for identifying intermediates and side products. Adjusting stoichiometric ratios of reagents (e.g., amine precursors or cyclization agents) can minimize byproducts like dihydrazones, which form in low yields (36–42%) under suboptimal conditions . Purity enhancement may involve recrystallization in polar aprotic solvents or chiral stationary phase chromatography .

Advanced: What advanced spectroscopic techniques resolve stereochemical ambiguities in the octahydro-pyrido-oxazinone core?

Methodological Answer:
X-ray crystallography is definitive for confirming the trans configuration of the fused bicyclic system, as demonstrated in structurally related octahydro-pyrido derivatives . For dynamic stereochemical analysis, chiral shift reagents (e.g., Eu(hfc)₃) in ¹H-NMR can distinguish diastereotopic protons. Variable-temperature NMR experiments (e.g., 298–343 K) reveal conformational flexibility in the morpholine ring, which may influence pharmacological activity . High-resolution mass spectrometry (HRMS) with ion mobility separation can further validate molecular conformation .

Basic: What key parameters ensure stereochemical integrity during large-scale synthesis?

Methodological Answer:
Control of reaction temperature (<5°C for exothermic steps) and inert atmospheres (argon/nitrogen) prevents racemization during nucleophilic substitution or cyclization. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) effectively monitors enantiomeric excess (ee >98%) . For hydrochloride salt formation, pH titration (1.5–2.5) in anhydrous ethanol ensures selective crystallization of the trans isomer, avoiding hydrate formation .

Advanced: How can researchers address contradictions in thermodynamic stability data under varying pH conditions?

Methodological Answer:
Multi-parametric stability studies should replicate physiological (pH 7.4) and acidic (pH 1.2) conditions using USP buffer systems. Degradation kinetics (e.g., Arrhenius plots) at 40°C/75% RH over 12 weeks identify pH-sensitive functional groups (e.g., the oxazinone lactam ring) . Conflicting data may arise from salt dissociation kinetics; use differential scanning calorimetry (DSC) to correlate thermal events (e.g., melting points, decomposition) with pH-dependent solubility . Density functional theory (DFT) calculations can model protonation states and predict degradation pathways .

Basic: What methodologies confirm the hydrochloride salt form and its crystallinity?

Methodological Answer:
Thermogravimetric analysis (TGA) quantifies water/solvent loss (5–10% weight loss before decomposition), while DSC confirms the absence of polymorphic transitions below 200°C . X-ray powder diffraction (XRPD) compares experimental patterns with simulated data from single-crystal structures of related octahydro-pyrido compounds . Ion chromatography (IC) with suppressed conductivity detection validates chloride counterion stoichiometry (1:1 molar ratio) .

Advanced: What computational strategies model interactions between this compound and biological targets?

Methodological Answer:
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict binding affinities to receptors like GABA transporters or opioid receptors. Parameterize the force field using quantum mechanics/molecular mechanics (QM/MM) for the oxazinone ring’s partial charges . Validate predictions with surface plasmon resonance (SPR) assays measuring association/dissociation rates (ka/kd) . For enantiomer-specific activity, compare trans vs. cis docking scores and correlate with in vitro IC₅₀ values .

Basic: How should researchers design stability-indicating assays for this compound?

Methodological Answer:
Develop a stability-indicating UPLC method with a C18 column (2.6 µm, 100 Å) and gradient elution (0.1% TFA in water/acetonitrile). Forced degradation studies (0.1M HCl/NaOH, 3% H₂O₂, UV light) identify major degradation products. Quantify impurities at λ=210–230 nm, ensuring resolution (R >2.0) between the API and degradation peaks . Method validation follows ICH Q2(R1) guidelines for linearity (R² >0.998), precision (%RSD <2.0), and robustness (±5% organic phase) .

Advanced: What strategies resolve low reproducibility in enantioselective syntheses?

Methodological Answer:
Low reproducibility often stems from trace metal contaminants or moisture-sensitive intermediates. Use chelating agents (e.g., EDTA) in reaction mixtures and rigorously dry solvents (molecular sieves, Karl Fischer titration <50 ppm H₂O) . Kinetic resolution via lipase-catalyzed acyl transfer (e.g., CAL-B in MTBE) can improve ee for challenging intermediates . For mechanistic insights, employ in situ IR spectroscopy to monitor asymmetric induction during key steps (e.g., ring-closing metathesis) .

Basic: What safety protocols are critical for handling this hydrochloride salt?

Methodological Answer:
Follow GHS-compliant protocols: use PPE (nitrile gloves, safety goggles) and local exhaust ventilation. Avoid aqueous workup without pH control (risk of HCl gas release). Store at 2–8°C in amber glass under nitrogen to prevent hygroscopic degradation . Emergency response aligns with CAMEO chemical guidelines for acid spills (neutralize with sodium bicarbonate, absorb with vermiculite) .

Advanced: How can researchers leverage isotopic labeling to study metabolic pathways?

Methodological Answer:
Synthesize ¹³C/¹⁵N-labeled analogs via cyclization with isotopically enriched reagents (e.g., ¹³C-KSCN for the oxazinone carbonyl). LC-MS/MS with selected reaction monitoring (SRM) tracks metabolites in hepatocyte incubations. For in vivo studies, use accelerator mass spectrometry (AMS) to quantify tracer-level ¹⁴C-labeled compound distribution in plasma/tissues .

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